2-Amino-5-methylthiophene-3-carbonitrile
Overview
Description
“2-Amino-5-methylthiophene-3-carbonitrile” is a chemical compound with the molecular formula C6H6N2S . It has a molecular weight of 138.19 and is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C . It is a solid substance .
Molecular Structure Analysis
The InChI code for “2-Amino-5-methylthiophene-3-carbonitrile” is 1S/C6H6N2S/c1-4-2-5(3-7)6(8)9-4/h2H,8H2,1H3
. This indicates the presence of 6 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom in the molecule .
Physical And Chemical Properties Analysis
“2-Amino-5-methylthiophene-3-carbonitrile” has a density of 1.3±0.1 g/cm³, a boiling point of 318.5±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . Its enthalpy of vaporization is 56.0±3.0 kJ/mol, and it has a flash point of 146.4±27.9 °C . The compound has a molar refractivity of 37.7±0.4 cm³ .
Scientific Research Applications
Antitumor Applications : 2-Amino-5-methylthiophene-3-carbonitrile derivatives have shown potential as antitumor agents. For instance, compounds synthesized using the Gewald methodology were found to inhibit the growth of human tumor cell lines, including hepatocellular carcinoma and mammary gland breast cancer (Khalifa & Algothami, 2020).
Corrosion Inhibition : Certain derivatives of 2-Amino-5-methylthiophene-3-carbonitrile, such as 5-(Phenylthio)-3H-pyrrole-4-carbonitriles, have been studied for their corrosion inhibition properties on mild steel in acidic environments. These compounds were found effective in inhibiting corrosion, primarily acting as anodic type inhibitors (Verma et al., 2015).
Photophysical Properties and Metal Sensors : The reactivity of the 2-aminothiophene-3-carbonitrile functionality is utilized in the synthesis of various compounds with potential applications as metal sensors. Studies on these compounds revealed promising photophysical properties (Abaee et al., 2017).
Mass Spectrometry and Decomposition Studies : Research on the decomposition of 4-alkoxy-5-amino-3-methylthiophene-2-carbonitriles under electronic and chemical ionization has been conducted, contributing to the understanding of fragmentation routes of these molecules in mass spectrometry (Klyba et al., 2018).
Azo Dye Synthesis : 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile and its derivatives have been used in the synthesis of azo dyes. These dyes exhibit good coloration and fastness properties on polyester, highlighting their potential in textile applications (Sabnis & Rangnekar, 1989).
Fluorescent Molecular Sensors : Derivatives of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile have been studied as fluorescent molecular sensors for monitoring photopolymerization processes. They demonstrate higher sensitivity than some commercially available probes and can accelerate certain photopolymerization processes (Ortyl et al., 2019).
Amino Acid Monitoring : Poly(3-methylthiophene)-coated carbon fiber microelectrodes have been developed for continuous monitoring of amino acids and related compounds. This technology offers practical advantages and is effective for detecting various amino acids and small peptides (Agüí et al., 1999).
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be used in the synthesis of olanzapine , an antipsychotic medication that works by affecting certain substances in the brain .
Mode of Action
As a precursor in the synthesis of Olanzapine , it may contribute to the therapeutic effects of the final compound by incorporating its structural features into the active molecule.
Result of Action
As a precursor in the synthesis of Olanzapine , its contribution to the final compound’s effects would be indirect and dependent on the chemical transformations it undergoes during the synthesis process.
properties
IUPAC Name |
2-amino-5-methylthiophene-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2S/c1-4-2-5(3-7)6(8)9-4/h2H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXADLPRHBRTPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351023 | |
Record name | 2-Amino-5-methyl-3-thiophenecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-methyl-3-thiophenecarbonitrile | |
CAS RN |
138564-58-6 | |
Record name | 2-Amino-5-methyl-3-thiophenecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138564-58-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5-methyl-3-thiophenecarbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138564586 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-5-methyl-3-thiophenecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-methylthiophene-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.809 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Amino-3-cyano-5-methylthiophene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VK4FNV7HCG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Q & A
Q1: What is the significance of 2-Amino-5-methylthiophene-3-carbonitrile in pharmaceutical synthesis?
A1: 2-Amino-5-methylthiophene-3-carbonitrile serves as a crucial building block in the synthesis of Olanzapine [, , ]. This medication is classified as an atypical antipsychotic and is widely used to manage schizophrenia and bipolar disorder. Its significance stems from its role as a precursor in the multi-step synthesis of this important drug.
Q2: Can you describe a typical synthesis route for Olanzapine starting from 2-Amino-5-methylthiophene-3-carbonitrile?
A2: Certainly. One approach [] involves a three-step process:
Q3: Are there any alternative synthetic pathways to produce Olanzapine using this compound?
A3: Yes, another method [] utilizes a slightly different approach. It starts with the condensation of sulfur, propioaldehyde, and malononitrile in the presence of triethylamine. This reaction forms 2-amino-5-methylthiophene-3-carbonitrile. The subsequent steps involve condensation with 2-fluoronitrobenzene, followed by reduction and ring closure to produce Olanzapine.
Q4: Have there been any studies exploring modifications of 2-Amino-5-methylthiophene-3-carbonitrile for novel drug development?
A4: While the provided research focuses primarily on Olanzapine synthesis, one study [] explored using 2-amino-5-methylthiophene-3-carbonitrile to synthesize novel substituted quinoline derivatives. These derivatives hold potential for various medicinal applications, although further research is needed to determine their specific biological activities.
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